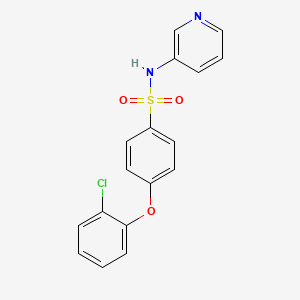

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

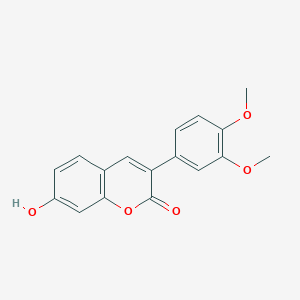

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide, commonly known as CPBS, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in hypoxic tumors. CPBS has shown promising results in preclinical studies as a potential anticancer agent.

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Research on compounds closely related to "4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide" has focused on understanding their crystal structures and molecular interactions. For instance, the study of bosentan monohydrate reveals the dihedral angles between pyrimidine and benzene rings, showcasing the compound's structural configuration and potential for forming U-shaped channels around twisted pyrimidine rings. These structural insights are crucial for drug design, highlighting intermolecular interactions and hydrogen bonding patterns (Kaur et al., 2012).

Enzymatic Inhibition

Another research avenue explores the difference in inhibitory properties of sulfonamides against carbonic anhydrase (CA) enzymes. A study demonstrated how slight alterations in sulfonamide structures, such as the replacement of a CH by a nitrogen atom, significantly impact their inhibitory effectiveness against various CA isoforms. This research provides valuable information for developing isoform-selective, highly effective sulfonamide CA inhibitors, crucial for designing therapeutic agents for conditions like glaucoma, epilepsy, and cancer (Bozdağ et al., 2014).

Solvation and Molecular Interactions

The solvation, sublimation, and molecular interaction studies of sulfonamides, including compounds similar to "this compound," reveal the thermodynamics of these processes. By analyzing crystal structures and thermochemical parameters, researchers can deduce the forces driving these molecules' solubility and distribution between different solvents. This research is essential for understanding drug solubility and distribution, impacting formulation and bioavailability (Perlovich et al., 2008).

Propiedades

IUPAC Name |

4-(2-chlorophenoxy)-N-pyridin-3-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c18-16-5-1-2-6-17(16)23-14-7-9-15(10-8-14)24(21,22)20-13-4-3-11-19-12-13/h1-12,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVBIHPTFIGDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride](/img/no-structure.png)

![5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B2949052.png)

![(5-bromo-2-chlorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2949055.png)

![3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde](/img/structure/B2949057.png)

![2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2949058.png)

![N-[5-[(2-methylphenyl)methylthio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2949059.png)

![N-benzyl-2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2949060.png)

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)

![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)